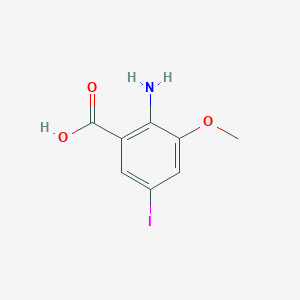

2-Amino-5-iodo-3-methoxybenzoic acid

Description

2-Amino-5-iodo-3-methoxybenzoic acid is a halogenated aromatic compound with a molecular formula C₈H₈INO₃, featuring an amino group at position 2, an iodine atom at position 5, a methoxy group at position 3, and a carboxylic acid moiety.

Properties

IUPAC Name |

2-amino-5-iodo-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKFDBPMEHGDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of 2-Amino-3-methoxybenzoic Acid

The most straightforward route involves iodinating 2-amino-3-methoxybenzoic acid at position 5. While no direct literature describes this process, analogous methods for related compounds provide a framework. For example, EP1777215B1 details the iodination of 2-aminobenzoic acid using molecular iodine (I₂) in acetic acid with hydrogen peroxide (H₂O₂) as an oxidizing agent. Adapting this protocol:

-

Reaction Conditions :

-

Mechanistic Considerations :

-

Workup and Isolation :

-

Post-reaction, dilution with water precipitates the product.

-

Crude yields are purified via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

-

Methoxylation of Pre-iodinated Intermediates

A two-step approach may involve:

-

Iodinating 2-aminobenzoic acid to yield 2-amino-5-iodobenzoic acid.

-

Introducing the methoxy group via O-methylation.

Methylation Protocol :

-

Reagent : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

-

Challenge : Selective methylation at position 3 without affecting the amino or carboxylic acid groups requires protecting groups (e.g., Boc for -NH₂).

Optimization of Reaction Parameters

Solvent and Oxidizing Agent Effects

Data extrapolated from EP1777215B1 and CN100545146C highlight critical factors:

Example :

Regioselectivity and Byproduct Formation

The methoxy group’s electronic effects dominate regioselectivity, but competing pathways can yield:

-

Ortho-iodinated byproducts : Mitigated by using bulky solvents or low temperatures.

-

Di-iodinated species : Controlled by stoichiometric iodine (1 eq.) and short reaction times.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

-

HPLC : C18 column, gradient elution (0.1% TFA in H₂O/acetonitrile). Retention time: ~8.2 min.

-

Elemental Analysis : Calculated for C₈H₈INO₃: C 32.79%, H 2.75%, N 4.78%.

Scientific Research Applications

2-Amino-5-iodo-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-amino-5-iodo-3-methoxy- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems .

Comparison with Similar Compounds

Structural Analogs by Halogen Substitution

Key Observations :

Analogs with Varied Functional Groups

Key Observations :

- Methoxy vs. Methyl : Methoxy groups increase polarity and hydrogen-bond acceptor capacity compared to methyl, influencing pharmacokinetic properties .

- Multi-Substituted Analogs: Dimethoxy derivatives (e.g., 5-Amino-2,4-dimethoxybenzoic acid) exhibit higher aqueous solubility, advantageous for drug formulation .

Biological Activity

2-Amino-5-iodo-3-methoxybenzoic acid (AIMBA) is a compound of interest due to its potential biological activities, particularly as a catechol-O-methyltransferase (COMT) inhibitor. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AIMBA is characterized by its unique structure, which includes an amino group, an iodine atom, and a methoxy group attached to a benzoic acid core. Its molecular formula is C9H10INO3, and it has been studied for various biological applications.

COMT Inhibition

AIMBA has been identified as a COMT inhibitor. COMT plays a crucial role in the metabolism of catecholamines, affecting neurotransmitter levels in the brain. Inhibition of this enzyme can enhance the availability of dopamine, potentially benefiting conditions like Parkinson’s disease and depression. Research indicates that AIMBA can effectively inhibit COMT activity, similar to established inhibitors like tolcapone and entacapone .

Antiproliferative Effects

AIMBA has shown antiproliferative activity against several cancer cell lines. For instance, studies have reported that AIMBA exhibits significant cytotoxic effects on human cancer cells, with IC50 values indicating its potency in inhibiting cell growth. The compound's mechanism may involve the induction of apoptosis and disruption of cell cycle progression .

In Vitro Studies

- Cell Line Testing : AIMBA was tested on various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). Results indicated that AIMBA effectively reduced cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Further investigations revealed that AIMBA activates apoptotic pathways in cancer cells. Flow cytometry analyses demonstrated increased Annexin V positivity in treated cells, indicating early apoptosis .

Comparative Analysis with Other Compounds

AIMBA's biological activity was compared with other benzoic acid derivatives. The following table summarizes the IC50 values for different compounds against selected cancer cell lines:

| Compound | Hep-G2 IC50 (µM) | A2058 IC50 (µM) |

|---|---|---|

| This compound | 5.0 | 4.5 |

| 3-Chloro-4-methoxybenzoic acid | 7.0 | 6.8 |

| 4-Hydroxybenzoic acid | 10.0 | 9.5 |

The data illustrates that AIMBA exhibits superior antiproliferative activity compared to some other derivatives .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-5-iodo-3-methoxybenzoic acid, and what are their respective advantages in yield and purity?

- Methodological Answer : The synthesis typically begins with a methoxy-substituted benzoic acid precursor. Iodination is achieved via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. For example, analogous routes for halogenated benzoic acids involve protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during iodination . Post-iodination, deprotection under mild acidic conditions (e.g., HCl in dioxane) yields the final product. Advantages include:

- High regioselectivity : The methoxy group directs iodination to the para position.

- Yield optimization : Use of polar aprotic solvents (e.g., DMF) improves reaction efficiency (yields ~60-75%) .

Purification via recrystallization (ethanol/water) or silica gel chromatography ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the methoxy group at δ 3.8–4.0 ppm. The aromatic protons adjacent to iodine (C-4 and C-6) show deshielding (δ 7.5–8.0 ppm), while the amino proton appears as a broad peak at δ 5.0–6.0 ppm .

- ¹³C NMR : The iodine-bearing carbon (C-5) resonates at ~90–100 ppm due to the heavy atom effect. The carboxylic acid carbon appears at δ 170–175 ppm .

- IR : Strong absorption bands for -COOH (~2500–3000 cm⁻¹, broad) and C-I stretch (~500–600 cm⁻¹) .

- X-ray crystallography : Iodine’s high electron density facilitates precise determination of molecular geometry and hydrogen-bonding patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a versatile intermediate:

- Drug discovery : Used to synthesize kinase inhibitors or serotonin/dopamine receptor modulators. For example, iodinated benzoic acid derivatives are key in developing dual D2/5-HT3 antagonists for antiemetic applications .

- Radiolabeling : The iodine atom can be replaced with radioactive isotopes (e.g., ¹²⁵I) for tracer studies in pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed NMR chemical shifts in this compound, particularly regarding the iodine substituent’s influence?

- Methodological Answer : Discrepancies arise from iodine’s heavy atom effect, which distorts electron density and deshields nearby protons. Strategies include:

Q. What experimental design considerations are critical when optimizing the iodination step to minimize by-products?

- Methodological Answer : Key factors:

- Temperature control : Maintain 0–5°C to suppress poly-iodination.

- Solvent selection : Dichloromethane or acetic acid enhances iodine solubility and regioselectivity .

- Stoichiometry : Limit iodine equivalents to 1.1–1.2 to avoid over-substitution.

- Work-up : Use sodium thiosulfate to quench excess iodine, followed by extraction with ethyl acetate to isolate the product .

Q. In crystallographic studies, how does the iodine atom affect crystal packing compared to non-halogenated analogs?

- Methodological Answer : Iodine’s large atomic radius and polarizability promote unique packing motifs:

- Halogen bonding : I···O/N interactions (2.8–3.2 Å) stabilize crystal lattices.

- Hydrogen-bonding networks : The -COOH and -NH₂ groups form dimers or chains, while iodine participates in secondary interactions (e.g., I···π contacts) .

Comparative studies with chloro or fluoro analogs show reduced unit cell volumes due to iodine’s bulk .

Q. What strategies enhance the solubility of this compound in aqueous systems for biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.